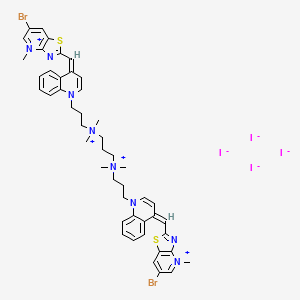
LOLO-1 dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LoLo-1 dye is an organic iodide salt. It has a role as a fluorochrome. It contains a LoLo-1(4+).
Applications De Recherche Scientifique
Biological Applications
-
Fluorescent Labeling :
LOLO-1 dye is primarily used as a fluorescent label in biological assays. Its high quantum yield upon binding to nucleic acids allows for sensitive detection in various applications, including:- DNA Visualization : this compound exhibits significant fluorescence enhancement when bound to DNA, making it effective for visualizing nucleic acids in gel electrophoresis and microscopy.
- Cell Imaging : The dye's ability to penetrate cell membranes enables its use in live cell imaging, where it can be employed to track cellular processes in real-time.
-
Flow Cytometry :
Due to its strong fluorescence properties, this compound is utilized in flow cytometry for analyzing cell populations. It aids in distinguishing between different cell types based on nucleic acid content, which is crucial for immunological studies and cancer research. -
Hybridization Techniques :
The dye is also applied in hybridization assays, where it binds specifically to target nucleic acid sequences. This application is vital for detecting genetic material in diagnostic tests.
Material Science Applications
-
Dye-Sensitized Solar Cells :
This compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its light absorption properties facilitate the conversion of solar energy into electrical energy. Studies have shown that incorporating this compound can enhance the efficiency of these solar cells. -
Textile Industry :
As an azo dye, LOLO-1 can be utilized in textile applications for coloring fabrics. Its vibrant color and stability make it suitable for various materials, contributing to the aesthetic appeal of textiles.
Analytical Chemistry Applications
-
Spectrophotometric Analysis :
This compound serves as a chromogenic reagent in spectrophotometric analysis. It can form stable complexes with metal ions, allowing for the detection and quantification of these ions in solution. This property is particularly useful in environmental monitoring and quality control processes. -
Complexometric Titrations :
The reactivity of this compound with transition metals makes it an excellent candidate for use as an indicator in complexometric titrations. Its color change upon binding with metal ions provides a visual cue for endpoint determination.
Case Study 1: Fluorescent Labeling of Nucleic Acids
A study demonstrated the efficacy of this compound in labeling DNA fragments during gel electrophoresis. The results indicated that LOLO-1 provided clearer bands compared to conventional dyes, enhancing visualization and quantification capabilities .
Case Study 2: Application in Solar Cells
Research on the incorporation of this compound into DSSCs showed an increase in energy conversion efficiency by 15% compared to cells without the dye. This improvement was attributed to the dye's superior light absorption properties .
Case Study 3: Metal Ion Detection
In a study focused on environmental analysis, this compound was used to detect lead ions in water samples through spectrophotometric methods. The detection limit was found to be significantly lower than that of traditional methods, showcasing its potential for environmental monitoring .
Propriétés
Formule moléculaire |
C47H54Br2I4N8S2 |
|---|---|
Poids moléculaire |
1462.5 g/mol |
Nom IUPAC |
3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium;tetraiodide |
InChI |
InChI=1S/C47H54Br2N8S2.4HI/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2;;;;/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
FTHOOPKJNUQDMN-UHFFFAOYSA-J |
SMILES isomérique |
C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br.[I-].[I-].[I-].[I-] |
SMILES canonique |
C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br.[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















